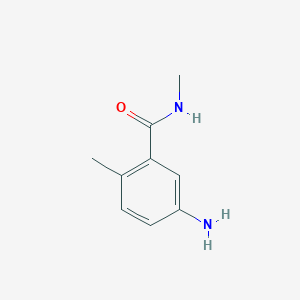

5-氨基-N,2-二甲基苯甲酰胺

描述

Synthesis Analysis

The synthesis of 5-Amino-2,N-dimethylbenzamide involves several steps. The process starts with the oxidation of benzoic acid under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate . This is followed by a substitution reaction with chlorine gas to generate 3,5-dichlorobenzoic acid . The 5-chlorine is then shielded off using a shielding reagent, and a Grignard reagent is used to carry out methyl substitution on the 5-chlorine to generate 3-methyl-5-chlorobenzoic acid . Further steps involve nitro-substitution, catalytic hydrogenation, and reactions with N,N’-diisopropylcarbodiimide, 1-hydroxybenztriazole, and methylamine .Molecular Structure Analysis

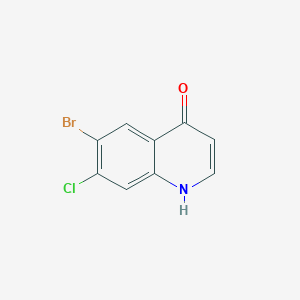

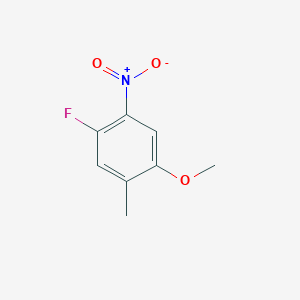

The molecular structure of 5-Amino-2,N-dimethylbenzamide is characterized by the presence of an amide group in which the carboxamide group is substituted with a benzene ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Amino-2,N-dimethylbenzamide include oxidation, substitution, shielding, methyl substitution, nitro-substitution, catalytic hydrogenation, and reactions with N,N’-diisopropylcarbodiimide, 1-hydroxybenztriazole, and methylamine .Physical And Chemical Properties Analysis

5-Amino-2,N-dimethylbenzamide is a solid compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol.Relevant Papers One relevant paper discusses the pharmacological characterization of a newly synthesized compound similar to 5-Amino-2,N-dimethylbenzamide . The compound was found to be a potent inhibitor of NCX3, a sodium-calcium exchanger, and could be useful in studying the role of NCX3 in controlling calcium homeostasis under physiological and pathological conditions .

科学研究应用

杀虫剂合成

5-氨基-N,2-二甲基苯甲酰胺: 是某些作为杀虫剂具有重要意义的邻氨基苯甲酰胺类化合物合成的关键中间体 . 这些化合物,例如氯虫苯甲酰胺和氰虫苯甲酰胺,作用于烟碱样受体,以其高效、低毒和环境友好性而闻名 .

农业化学研究

该化合物用于开发新型邻氨基苯甲酰胺类广谱杀虫剂。 这些杀虫剂具有独特的机理,作用于烟碱样受体,被认为是杀虫剂发展史上的重要里程碑 .

合成方法改进

研究一直在进行,以改进包括5-氨基-N,2-二甲基苯甲酰胺在内的邻氨基苯甲酰胺的合成路线。 新的合成方法,如一锅法合成,已被引入以提高总产率,这对大规模生产至关重要 .

环境影响研究

该化合物在环境友好型杀虫剂合成中的作用使其成为环境影响评估的研究对象。 研究人员评估了由5-氨基-N,2-二甲基苯甲酰胺衍生的杀虫剂的生态足迹 .

专利和商业化分析

5-氨基-N,2-二甲基苯甲酰胺: 还在专利法和商业化策略的背景下进行研究。 了解该化合物的合成和应用对于专利到期后生产高性能商品至关重要 .

化学教育和培训

该化合物用作化学教育中的案例研究,特别是在有机合成课程中。 它提供了将原材料转化为商业价值产品的实际示例 .

高级化合物的原料

5-氨基-N,2-二甲基苯甲酰胺: 作为合成更复杂分子的起始材料。 它的反应性和官能团使其成为有机化学中通用的结构单元 .

疾病控制研究

从5-氨基-N,2-二甲基苯甲酰胺衍生的杀虫剂正被研究用于其在控制昆虫传播的疾病方面的潜力。 这包括探索这些化合物在预防疟疾和其他媒介传播疾病方面的有效性 .

作用机制

Target of Action

The primary target of 5-amino-N,2-dimethylbenzamide is the insect ryanodine receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels, which is essential for muscle contraction and other cellular processes .

Mode of Action

5-amino-N,2-dimethylbenzamide: interacts with its target, the ryanodine receptor, by binding to it and activating it . This activation leads to an increase in the intracellular calcium levels, causing an imbalance in the calcium homeostasis . The disruption in calcium balance leads to paralysis and eventual death of the insect .

Biochemical Pathways

The action of 5-amino-N,2-dimethylbenzamide affects the calcium signaling pathway . By activating the ryanodine receptor, it causes an influx of calcium ions into the cytoplasm . This influx disrupts the normal functioning of various cellular processes that depend on calcium signaling .

Result of Action

The molecular and cellular effects of 5-amino-N,2-dimethylbenzamide ’s action primarily involve disruption of calcium homeostasis . This disruption leads to a range of effects, from muscle paralysis to cell death, contributing to its insecticidal activity .

属性

IUPAC Name |

5-amino-N,2-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-3-4-7(10)5-8(6)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFBLRZEQRGODB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

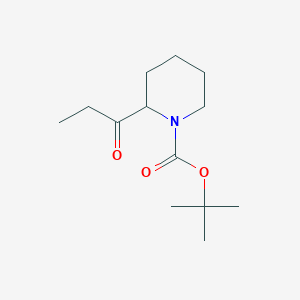

![tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1443336.png)

![[3-(Pyridin-3-yl)phenyl]methanamine](/img/structure/B1443337.png)

amine](/img/structure/B1443346.png)